molecular formula C9H11N3OS B2467521 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1248245-68-2

2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B2467521
CAS No.: 1248245-68-2
M. Wt: 209.27
InChI Key: GNJLZRUGFJIVMT-UHFFFAOYSA-N
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Description

2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its versatility and potential to interact with biological targets . This molecule is constructed with a thiophen-2-ylmethyl group at the 3-position of the oxadiazole ring and an ethylamine side chain at the 5-position. The ethylamine moiety is a common pharmacophore found in over 75% of drug candidates, often serving as a critical functional group for molecular interactions . The 1,2,4-oxadiazole ring is a known bioisostere for pyrimidine and other aromatic rings, a strategy used in drug design to modify properties like lipophilicity, metabolic stability, and binding affinity to improve a compound's overall pharmacological profile . As a research chemical, this amine-functionalized oxadiazole derivative is a valuable building block for constructing compound libraries or a precursor for synthesizing more complex molecules. Its potential research applications span the investigation of new antimicrobial agents, given the documented antimicrobial properties of related 1,3,4-thiadiazole and oxadiazole derivatives . Researchers can utilize this compound in structure-activity relationship (SAR) studies to explore new chemical space for drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-4-3-9-11-8(12-13-9)6-7-2-1-5-14-7/h1-2,5H,3-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJLZRUGFJIVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NOC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of 1,2,4-Oxadiazole Synthesis Strategies

The 1,2,4-oxadiazole ring is typically synthesized via two primary routes: (1) cyclization of amidoximes with carboxylic acid derivatives and (2) 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The former is more widely adopted due to better regiocontrol and substrate availability. Recent advances include one-pot protocols, microwave-assisted reactions, and solid-supported syntheses, which improve efficiency and sustainability.

Synthetic Routes for 2-[3-(Thiophen-2-ylmethyl)-1,2,4-Oxadiazol-5-yl]Ethanamine

Amidoxime and Acyl Chloride Cyclization

This method involves the reaction of a thiophen-2-ylmethyl-substituted amidoxime with an ethanamine-linked acyl chloride.

Preparation of Amidoxime Precursor

The amidoxime 1 is synthesized from 3-(thiophen-2-ylmethyl)propanenitrile via hydroxylamine treatment. A mixture of the nitrile (9.7 mmol), hydroxylamine hydrochloride (20.1 mmol), and potassium carbonate (15.2 mmol) in ethanol/water undergoes reflux for 1 h, yielding the amidoxime after workup.

Synthesis of Ethanamine-Linked Acyl Chloride

3-Cyanoethylpropanoic acid is converted to its acyl chloride 2 using oxalyl chloride (2.0 mL) at room temperature. The reaction is monitored by TLC until completion, and the product is used immediately due to hygroscopicity.

Cyclization Reaction

Amidoxime 1 (1.14 mmol) and acyl chloride 2 (1.37 mmol) are combined in anhydrous dichloromethane with triethylamine (2.53 mmol) under nitrogen. After 12 h, silica gel is added, and the mixture is irradiated under microwave (75 W, 100–105 °C) for 15–30 min. Purification via column chromatography (hexanes/ethyl acetate, 9:1) yields the oxadiazole 3 (Scheme 1).

Key Data

Parameter Value
Yield 61–93%
Reaction Time 15–45 min (microwave)
Purification Column chromatography

Vilsmeier Reagent-Mediated One-Pot Synthesis

The Vilsmeier reagent (DMF/POCl3) activates carboxylic acids for direct reaction with amidoximes, enabling a streamlined approach.

Carboxylic Acid Activation

3-(Thiophen-2-ylmethyl)propanoic acid (4 ) is treated with Vilsmeier reagent (2 equiv DMF, 1 equiv POCl3) at 0°C for 1 h, generating the activated intermediate 5 .

Cyclization with Amidoxime

The amidoxime 1 (1.2 equiv) is added to 5 in acetonitrile, and the mixture is stirred at 80°C for 6 h. The product 3 is isolated via filtration (yield: 70–85%).

Advantages :

  • Avoids acyl chloride handling.
  • Compatible with acid-sensitive groups.

Post-Cyclization Nitrile Reduction

This route involves synthesizing a nitrile-substituted oxadiazole followed by reduction to the primary amine.

Oxadiazole Formation

3-(Thiophen-2-ylmethyl)propanoic acid is converted to its acyl chloride and reacted with 3-cyanoethylamidoxime (6 ) under standard cyclization conditions (T3P, DCM, 80°C), yielding nitrile 7 (85–90% yield).

Catalytic Hydrogenation

Nitrile 7 is hydrogenated (H2, 50 psi, Raney Ni, ethanol, 24 h) to afford 3 (65–75% yield).

Challenges :

  • Over-reduction of the oxadiazole ring may occur.
  • Requires careful catalyst selection.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Amidoxime/Acyl Chloride 61–93 15–45 min High efficiency, microwave-compatible Acyl chloride instability
Vilsmeier Activation 70–85 6 h One-pot, no acyl chloride Moderate yields
Nitrile Reduction 65–75 24 h Functional group tolerance Risk of over-reduction

Optimization and Scale-Up Considerations

  • Microwave Assistance : Reduces reaction time by 50% compared to conventional heating.
  • Solvent-Free Conditions : Mechanochemical approaches (e.g., ball milling) are emerging but untested for this compound.
  • Protecting Groups : Boc-protected amines improve stability during cyclization, with deprotection using TFA post-synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) Form Key Properties/Notes
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine Thiophen-2-ylmethyl 237.29 (base) Free base Sulfur-containing heterocycle; potential for π-π stacking and metabolic stability
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 4-Methoxyphenyl 255.70 (HCl salt) Hydrochloride Electron-donating methoxy group; increased polarity
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 4-Chlorophenyl 260.12 Hydrochloride Electron-withdrawing Cl; enhances lipophilicity and oxidative stability
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl 2,3-Dimethoxyphenyl 295.76 Hydrochloride Dual methoxy groups; may improve solubility and receptor binding
2-[3-Cyclopropyl-1,2,4-oxadiazol-5-yl]ethanamine Cyclopropyl 153.19 Free base Steric hindrance; potential conformational rigidity
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride Trifluoromethyl 220.62 (base) + HCl Hydrochloride Strong electron-withdrawing CF₃; high lipophilicity and metabolic resistance
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine HCl Thiophen-2-ylmethyl 223.68 Hydrochloride Shorter chain (methanamine vs. ethanamine); altered pharmacokinetics

Structural and Electronic Effects

  • Thiophen-2-ylmethyl Substituent : The sulfur atom in the thiophene ring enhances π-electron density and may participate in hydrogen bonding or hydrophobic interactions, distinguishing it from purely aromatic phenyl analogs .
  • Electron-Withdrawing Groups (e.g., 4-Chlorophenyl, CF₃) : Enhance electrophilicity and metabolic resistance, favoring interactions with electron-rich biological targets .
  • Cyclopropyl : Introduces steric constraints and conformational rigidity, which may limit rotational freedom and improve target selectivity .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl derivative () is the most lipophilic, followed by the chlorophenyl analog (). The thiophene-containing compound exhibits moderate lipophilicity due to the sulfur atom’s polarizability.
  • Solubility : Methoxy and dimethoxy derivatives () likely have higher aqueous solubility due to their polar substituents.

Biological Activity

2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophen-2-ylmethyl group attached to an oxadiazole ring. Its IUPAC name is 2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, with a molecular formula of C9H10N4OSC_9H_{10}N_4OS and a molecular weight of approximately 210.26 g/mol. The presence of the thiophene and oxadiazole moieties contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine. The compound has demonstrated significant cytotoxicity against various cancer cell lines. Below is a summary of findings regarding its anticancer activity:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)9.27
Colon adenocarcinoma (Caco-2)2.76
Renal cancer (RXF 486)1.143

These results indicate that the compound exhibits potent inhibitory effects on tumor growth, particularly in renal and cervical cancers .

The mechanism by which 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that the compound can trigger apoptotic pathways in treated cells .

Case Studies

A study focusing on the compound's derivatives revealed that modifications to the oxadiazole structure could enhance biological activity. For instance, certain derivatives were found to be more effective than standard chemotherapeutics like doxorubicin against specific cancer cell lines .

Other Biological Activities

Beyond anticancer properties, compounds containing oxadiazole moieties have been investigated for their antibacterial and anti-inflammatory activities. The unique electronic properties imparted by the thiophene group may also contribute to these effects .

Synthesis Methods

The synthesis of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the Thiophen Group : A condensation reaction introduces the thiophen moiety into the compound.
  • Functionalization : Further modifications may be applied to optimize yield and enhance biological activity.

These synthetic routes can be optimized using modern techniques such as flow chemistry to improve efficiency and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-containing precursors with nitrile derivatives. For example, oxadiazole ring formation may require refluxing in ethanol or THF under acidic conditions (e.g., HCl) to achieve yields of ~70–80%. Monitoring reaction progress via TLC and optimizing pH (6.5–7.5) are critical to minimize side products. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Key Data :

StepReagents/ConditionsYieldPurification Method
CyclizationEthanol, HCl, 80°C73%Column chromatography

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to verify thiophene proton signals at δ 7.2–7.4 ppm and oxadiazole-linked ethylamine protons at δ 2.8–3.1 ppm), 13C^{13}C-NMR (to confirm oxadiazole C=O at ~167 ppm), and HRMS (ESI+) for molecular weight validation. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Start with in vitro cytotoxicity assays (MTT test on HEK-293 or HepG2 cells) and receptor-binding studies (e.g., serotonin receptors, given structural similarity to L-694,247, a known 5-HT1B_{1B} ligand). Use fluorescence polarization assays to measure IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

Modify substituents : Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to assess electronic effects.

Alter the ethylamine chain : Introduce methyl or cyclopropyl groups to evaluate steric impacts on receptor binding.

Assay Design : Test analogs in dose-response models (e.g., cAMP inhibition for GPCR targets) and compare EC50_{50} values. Molecular docking (AutoDock Vina) against 5-HT receptor crystal structures (PDB: 6G79) can predict binding modes .

  • SAR Data Example :

AnalogSubstituentEC50_{50} (nM)
ParentThiophene120
AFuran85
BPyridine310

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Use molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions under physiological conditions. Validate with mutagenesis studies (e.g., Ala-scanning of receptor residues) to confirm binding hotspots .

Q. How can X-ray crystallography be applied to determine its 3D structure and intermolecular interactions?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (for small molecules) or PHENIX (for protein complexes). Analyze hydrogen bonds (e.g., oxadiazole N–O⋯H–N interactions) and π-stacking (thiophene-aromatic contacts) .

Q. What metabolomic approaches identify its degradation products or metabolites?

  • Methodological Answer : Incubate with liver microsomes (human or rat) and analyze via LC-QTOF-MS. Use software like MetaboLynx to detect phase I/II metabolites (e.g., hydroxylation at the ethylamine chain or glutathione adducts) .

Methodological Notes

  • Avoid Commercial Pitfalls : Focus on lab-scale synthesis (mg–g quantities) rather than industrial scale-up.
  • Data Reproducibility : Replicate assays ≥3 times and report SEM. Use PubChem (CID: 124824568) for cross-referencing physicochemical data .

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